5H-Pyrido[3,2-b]indole
Overview
Description
5H-Pyrido[3,2-b]indole: is an organic compound with the molecular formula C11H8N2. It is also known as δ-Carboline. This compound is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure that is aromatic.
Mechanism of Action
Target of Action
Indole derivatives, which include 5h-pyrido[3,2-b]indole, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets, contributing to its diverse biological activities.
Mode of Action
It’s known that the compound can be prepared by cu-catalyzed double c-n coupling reaction . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure and function.
Biochemical Pathways
Indole derivatives have been reported to modulate various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
It’s known that the compound has been used in the synthesis of fluorescent active small molecules , suggesting that it may have effects at the molecular level.
Action Environment
It’s known that the compound can be synthesized under air atmosphere , suggesting that it may be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
5H-Pyrido[3,2-b]indole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction of this compound with these enzymes can lead to the formation of reactive metabolites that may have biological activity . Additionally, this compound has been found to bind to DNA, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization . This disruption leads to cell cycle arrest at the G2/M phase and subsequent cell death. Furthermore, this compound has been shown to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to and inhibit the activity of enzymes such as cytochrome P450 . This inhibition can lead to the accumulation of reactive metabolites, which may exert cytotoxic effects. Additionally, this compound can bind to DNA, leading to changes in gene expression and cellular function . The compound’s interaction with tubulin and its ability to disrupt the microtubule network further contribute to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of reactive metabolites that can interact with cellular macromolecules. These interactions may result in the modulation of metabolic flux and changes in metabolite levels . Additionally, this compound has been shown to influence the metabolism of other compounds by inhibiting cytochrome P450 activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been reported to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, this compound has been observed to accumulate in the cytoplasm, where it can interact with microtubules and disrupt the microtubule network . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of indole derivatives, including classical synthesis methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . These methods typically involve the formation of the indole ring system through various cyclization reactions.
Industrial Production Methods: Industrial production methods for 5H-Pyrido[3,2-b]indole are not extensively documented in the literature. the synthesis generally involves the use of starting materials that can be cyclized under specific conditions to form the desired indole structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrido[3,2-b]indole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: 5H-Pyrido[3,2-b]indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound and its derivatives have been studied for their potential biological activities. These include antiviral, anticancer, and antimicrobial properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its potential to inhibit certain enzymes and receptors makes it a target for drug discovery efforts .
Industry: In the industrial sector, this compound is used in the production of organic electroluminescent devices, illuminating devices, and displays.
Comparison with Similar Compounds
- 5H-Pyrido[4,3-b]indole
- 9H-pyrido[2,3-b]indole
- Norharmane
- 5-Aminoindole
- 6-Nitroindazole
- 5-Fluoroindole
Comparison: 5H-Pyrido[3,2-b]indole is unique due to its specific ring structure and nitrogen positioning within the ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, while 5H-Pyrido[4,3-b]indole and 9H-pyrido[2,3-b]indole share similar core structures, the positioning of the nitrogen atom and the overall ring configuration can lead to differences in reactivity and biological activity .
Properties
IUPAC Name |
5H-pyrido[3,2-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBVOLBUJPCPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179257 | |
Record name | 5H-Pyrido(3,2-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245-08-9 | |
Record name | 5H-Pyrido(3,2-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000245089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido(3,2-b)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5H-Pyrido[3,2-b]indole and why is it of interest in materials science?
A1: this compound, also known as δ-carboline, is a heterocyclic aromatic compound. Its structure, containing both carbazole and pyridine rings, makes it a promising building block for optoelectronic materials, particularly in OLEDs.
Q2: How does the structure of this compound contribute to its performance in OLED devices?
A2: The incorporation of this compound, specifically the δ-carboline moiety, can improve the thermal and morphological stabilities of OLED materials. [] This is crucial for the device's lifespan and efficiency. Additionally, the nitrogen atom's position in δ-carboline enables efficient coordination with materials like CuI, leading to enhanced OLED efficiency. []
Q3: Can you elaborate on the concept of "bipolarity" and its relevance to this compound derivatives in OLEDs?
A3: "Bipolarity" in OLED materials refers to their ability to transport both holes and electrons effectively. Several this compound derivatives have demonstrated this bipolar characteristic. [, ] This balanced charge transport within the OLED device contributes to lower driving voltage, higher efficiency, and reduced efficiency roll-off. []
Q4: How does manipulating the structure of this compound derivatives affect their properties relevant to OLEDs?
A4: Research has shown that modifying the linkages and the number of δ-carboline units within the molecule can fine-tune the triplet energies (ET) and the lowest unoccupied molecular orbital (LUMO) energy levels. [] These parameters are critical for controlling the color of light emitted by the OLED and its overall efficiency.
Q5: Have any specific this compound derivatives shown particularly promising results in OLED applications?
A5: Yes, several derivatives have exhibited excellent performance. For example:
- Cz35PyDCb: This derivative, used as a host material for blue OLEDs, achieved impressive current and power efficiencies with minimal efficiency roll-off, even at high brightness levels. []
- CzCbPy: In deep blue thermally activated delayed fluorescence OLEDs, CzCbPy demonstrated a high external quantum efficiency of 22.9% with low efficiency roll-off. []
Q6: What are the advantages of using this compound derivatives in blue OLEDs specifically?
A6: Blue OLEDs are notoriously challenging to develop with high efficiency and long lifespans. This compound derivatives offer solutions by enabling high triplet energies [], essential for efficient energy transfer to blue emitters. Furthermore, they contribute to short exciton lifetimes, high photoluminescence quantum yields, and good color purity in blue OLEDs. []
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